molecular formula C6H4BrNO B119466 4-Bromonicotinaldehyde CAS No. 154105-64-3

4-Bromonicotinaldehyde

Cat. No.: B119466
CAS No.: 154105-64-3
M. Wt: 186.01 g/mol
InChI Key: WKYVGBPCXOPWEA-UHFFFAOYSA-N
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Description

4-Bromonicotinaldehyde is an organic compound with the molecular formula C6H4BrNO It consists of a pyridine ring substituted with a bromine atom at the fourth position and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromonicotinaldehyde can be synthesized through several methods. One common approach involves the bromination of nicotinaldehyde. The reaction typically employs bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-Bromonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromonicotinaldehyde has diverse applications in scientific research:

    Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The nicotinamide moiety present in this compound holds potential for exploring its biological activities.

    Material Science:

Mechanism of Action

The mechanism of action of 4-Bromonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or altering protein function. The bromine atom may also contribute to the compound’s reactivity by facilitating electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Uniqueness: 4-Bromonicotinaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various complex molecules.

Biological Activity

4-Bromonicotinaldehyde is a compound of increasing interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic aldehyde derived from nicotinic acid, featuring a bromine atom at the 4-position of the pyridine ring. Its molecular formula is C_6H_4BrN_O, and it possesses distinct chemical properties that facilitate various biological interactions. The aldehyde functional group allows for nucleophilic attack, which can lead to covalent modifications of biomolecules such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function.
  • Electrophilic Aromatic Substitution : The presence of the bromine atom enhances the compound's reactivity, facilitating electrophilic aromatic substitution reactions that can modify cellular pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
  • Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress. This neuroprotective effect is hypothesized to be mediated through the modulation of antioxidant response elements within the cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of nicotinaldehyde, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

In a preclinical study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death in these cancer cells .

Case Study 3: Neuroprotection

Research conducted on neuroblastoma cells demonstrated that exposure to this compound reduced oxidative stress markers significantly. The compound was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating its potential role in neuroprotection against oxidative damage.

Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibitory effects against Staphylococcus aureus and E. coli
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveModulates antioxidant responses in neuronal cells

Properties

IUPAC Name

4-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-1-2-8-3-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYVGBPCXOPWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455763
Record name 4-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154105-64-3
Record name 4-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of diisopropylamine (9.02 mL, 63.3 mmol) in THF (75 mL) at −78° C. was added n-butyllithium (1.6 M in hexane) (30 mL, 76 mmol) dropwise under nitrogen atmosphere. After complete addition the solution was stirred for 30 min at −78° C. 4-Bromopyridine HCl (5 g, 31.6 mmol) was added portionwise and the resultant solution stirred at −78° C. for 1 h. DMF (2.94 mL, 38.0 mmol) was then added dropwise at −78° C. to the solution. The reaction mixture was warmed to room temperature slowly and stirred for 12 h. The reaction mixture was quenched with 3 N HCl and stirred for 2 h. The solution was neutralized with saturated sodium bicarbonate solution, extracted with EtOAc (75 mL), dried over sodium sulfate and concentrated under reduced pressure to give 4-bromonicotinaldehyde (3.75 g, 20.16 mmol, 64% yield). The crude product was used without purification in the next step. 1H NMR (400 MHz, CDCl3) δ 10.39 (s, 1H), 9.00 (s, 1H), 8.56 (d, J=5.2 Hz, 1H), 7.62 (d, J=5.2 Hz, 1H).
Quantity
9.02 mL
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30 mL
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75 mL
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5 g
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2.94 mL
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Synthesis routes and methods II

Procedure details

Following the procedure of Gribble and Saulnier, Tetrahedron Lett., 21:4137-4140 (1980)) reacting 4-bromopyridine HCl (Aldrich) with 2 eq of LDA, and reacting the 4-bromo-3-lithiopyridine with DMF provided 4-bromo-3-pyridinecarboxaldehyde, which was converted to the title compound by DIBAL reduction. MS: 188 & 190 (M+H)+ ; 1H NMR (CDCl3) δ: 8.66 (s, 1H), 8.36 (d, J=6 Hz, 1H), 7.52 (d, J=6 Hz, 1H), 4.82 (d, J=6 Hz, 2H), 2.12 (t, J=6 Hz, 1H).
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0 (± 1) mol
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4-bromo-3-lithiopyridine
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Synthesis routes and methods III

Procedure details

A suspension of 4-bromopyridine (13.7 g, 86.8 mmol) in 300 mL THF was purged with N2 and cooled to −78° C. under an atmosphere of dry N2. A solution of lithium diisopropylamide (2.0 M solution in heptane/THF/ethylbenzene, 43.4 mL, 86.8 mmol) was added over about 3 minutes. After 30 minutes, DMF (dimethylformamide) was added. The reaction mixture was maintained at −78° C. for 3 hours before allowing it to warm to ambient temperature overnight. The reaction mixture was quenched with saturated NH4Cl and concentrated under reduced pressure to remove most of the THF. The aqueous mixture was extracted with EtOAc. The combined organic extracts were washed with water and brine, dried over Na2SO4, evaporated, and chromatographed (150 g Analogix silica gel column eluting with a gradient of 100% heptane to 30% EtOAc/heptane over 45 minutes). Fractions containing the product were combined and evaporated to give 2.20 g (13.6%) of the title compound. MS m/z 186 (M+H)+.
Quantity
13.7 g
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300 mL
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43.4 mL
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Yield
13.6%

Synthesis routes and methods IV

Procedure details

A suspension of 4-bromopyridine hydrochloride (5.0 g, 25.7 mmol) in THF (100 mL) was purged with N2 and cooled to −78° C. A solution of lithium diisopropylamide (2.0 M solution in heptane/THF/ethylbenzene, 27.0 mL, 54.0 mmol) was added over 3 minutes. After 30 minutes, DMF (8.56 mL, 110.6 mmol) was added. The reaction mixture was stirred at −78° C. for 15 minutes before rapidly warming to room temperature in a water bath. The reaction was allowed to stir at ambient temperature for 18 hours. The reaction was quenched with saturated NH4Cl (100 mL) and extracted with EtOAc. The combined organic extracts were washed with water and brine, dried over Na2SO4, evaporated, and chromatographed (Analogix 150 g silica gel column eluting with a gradient of 100% heptane 50% EtOAc/heptane over 1 hour) to give 1.50 g (31%) of the title compound as a light yellow solid. MS m/z 186 (M+H)+.
Quantity
5 g
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100 mL
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27 mL
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8.56 mL
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Yield
31%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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